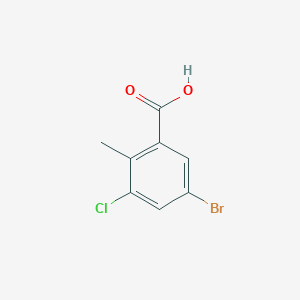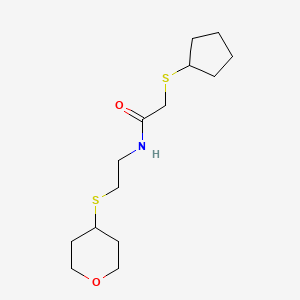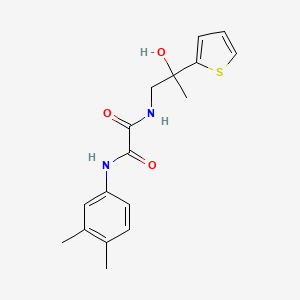
5-Methoxy-1H-indazol-6-OL
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Methoxy-1H-indazol-6-OL is a chemical compound with the molecular formula C8H8N2O2 . It has a molecular weight of 164.16 .
Synthesis Analysis
The synthesis of indazoles, including this compound, often involves strategies such as transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis via consecutive formation of C–N and N–N bonds .Molecular Structure Analysis
The InChI code for this compound is 1S/C8H8N2O2/c1-12-8-2-5-4-9-10-6(5)3-7(8)11/h2-4,11H,1H3,(H,9,10) .Chemical Reactions Analysis
Indazoles, including this compound, are often synthesized through reactions involving transition metal catalysts, reductive cyclization, and the formation of C–N and N–N bonds .Physical And Chemical Properties Analysis
This compound is a solid compound . It has a molecular weight of 164.16 .Wissenschaftliche Forschungsanwendungen
Crystal Structure and Inhibitory Activity
One area of research involves the structural analysis of compounds similar to 5-Methoxy-1H-indazol-6-OL, such as 7-Methoxy-1H-indazole, which has been studied for its inhibitory effect on nitric oxide synthase. The crystal structure of this compound demonstrates the orientation of the methoxy group and its interactions within the indazole system, highlighting its potential as a therapeutic agent due to these interactions (J. Sopková-de Oliveira Santos, V. Collot, & S. Rault, 2002).
Antimicrobial and Antioxidant Activities
Further research has explored the synthesis of new compounds incorporating the indazole moiety for various biological activities. For instance, 4,6-diaryl-4,5-dihydro-2-phenyl-2H-indazol-3-ols were designed and synthesized, showing significant in vitro antimicrobial activity against a range of bacterial and fungal strains. This study underscores the potential of indazole derivatives in developing new antimicrobial agents (M. Gopalakrishnan, J. Thanusu, & V. Kanagarajan, 2009).
Electroactive Material Development
Indazole-based materials have also been investigated for their potential in electronic applications. New derivatives of indazole have been synthesized and evaluated for their thermal, optical, electrochemical, and photoelectrical properties, highlighting the versatility of indazole compounds in creating electroactive materials for various technological applications (Monika Cekaviciute, J. Simokaitienė, J. Gražulevičius, G. Buika, & V. Jankauskas, 2012).
Antitubercular Agents
Research into antitubercular agents has led to the development of 1-(1-benzyl-2-methyl-5-((1-phenyl-1H-1,2,3-triazol-4-yl)methoxy)-1H-indol-3-yl)ethanone and its derivatives based on bioisosteric replacements. These compounds exhibited promising in vitro activity against Mycobacterium tuberculosis, representing a potential pathway for new therapeutic approaches to tuberculosis (K. Sharma, Omprakash Tanwar, G. S. Deora, et al., 2019).
Wirkmechanismus
Target of Action
5-Methoxy-1H-indazol-6-OL is a derivative of the indazole family . Indazole derivatives have been found to interact with a variety of targets, including CHK1 and CHK2 kinases , and the cell volume-regulated human kinase h-sgk . These kinases play a crucial role in cell cycle regulation and volume control, respectively . Another significant target of indazole derivatives is the 5-HT2 receptor , where they act as potent agonists .
Mode of Action
The interaction of this compound with its targets leads to a variety of changes. For instance, the inhibition, regulation, and/or modulation of CHK1, CHK2, and SGK kinases can play a role in the treatment of diseases such as cancer . As a potent 5-HT2 receptor agonist, it can stimulate the receptor, leading to various downstream effects .
Biochemical Pathways
The activation of the 5-HT2 receptor can lead to various downstream effects, including the release of intracellular calcium and the activation of the phospholipase C pathway . The inhibition of CHK1, CHK2, and SGK kinases can disrupt cell cycle regulation and volume control, potentially leading to cell death .
Pharmacokinetics
Indazole derivatives are generally well-absorbed and distributed throughout the body . The metabolism and excretion of these compounds can vary depending on their specific structure .
Result of Action
The result of this compound’s action can vary depending on the specific target and the physiological context. For instance, its action as a 5-HT2 receptor agonist can lead to various physiological effects, including vasoconstriction or vasodilation, depending on the specific subtype of the 5-HT2 receptor . Its action on CHK1, CHK2, and SGK kinases can potentially lead to cell death, making it a potential candidate for cancer treatment .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of other drugs or substances that interact with the same targets can influence its efficacy . Additionally, factors such as pH and temperature can influence the stability of the compound .
Safety and Hazards
Eigenschaften
IUPAC Name |
5-methoxy-1H-indazol-6-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O2/c1-12-8-2-5-4-9-10-6(5)3-7(8)11/h2-4,11H,1H3,(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCVAPJYMJHIEND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C=NN2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1227270-78-1 |
Source


|
| Record name | 5-methoxy-1H-indazol-6-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7-phenyl-N-(3-(trifluoromethyl)phenyl)-7H-pyrazolo[3,4-d][1,2,3]triazin-4-amine](/img/structure/B2530112.png)




![N-(2,4-dimethoxyphenyl)-2-{[4-(1H-pyrrol-1-yl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2530121.png)



![1-[2-chloro-5-[4-[(E)-2-phenylethenyl]sulfonylpiperazine-1-carbonyl]phenyl]pyrrolidin-2-one](/img/structure/B2530129.png)
![(1S)-1-(5-Oxaspiro[3.4]octan-6-yl)ethanamine](/img/structure/B2530130.png)
